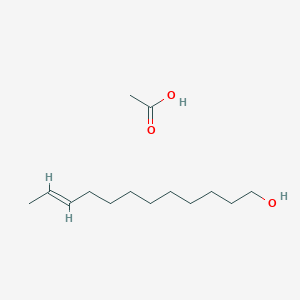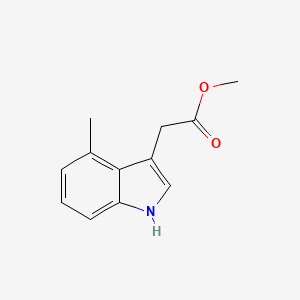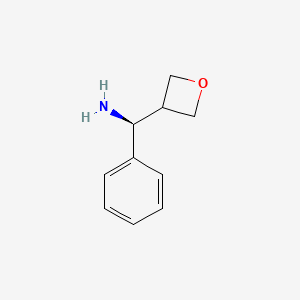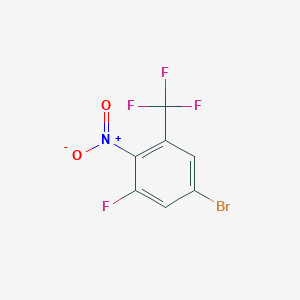
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid is a 4-aryl piperidine compound. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound plays a crucial role in optimizing the 3D orientation of degraders, which is essential for effective ternary complex formation and drug-like properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Coupling with Benzoic Acid: The protected piperidine is then coupled with benzoic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The Boc group can be removed through hydrolysis under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine ring and benzoic acid, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Plays a role in the study of protein-protein interactions and the development of PROTACs for targeted protein degradation.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but with a piperazine ring instead of piperidine.
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring with a different substitution pattern.
Uniqueness
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid is unique due to its specific structure that provides semi-flexibility, making it an ideal linker for PROTAC development. Its ability to optimize the 3D orientation of degraders sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H24N2O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-14(9-11-19)18-13-6-4-12(5-7-13)15(20)21/h4-7,14,18H,8-11H2,1-3H3,(H,20,21) |
Clave InChI |
HGKPTBZASHLJQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B12289925.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12289929.png)
![N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12289944.png)




![6,7-dimethoxy-3-(4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12289967.png)
![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)
![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)


